(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Overview
Description
2-(Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, also known as 2-CEPM, is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, and its chemical structure consists of a phenyl ring attached to an ethoxy group and a methylamine group. The hydrochloride form of 2-CEPM has a molecular weight of 246.76 g/mol and a melting point of 188-190 °C.
Scientific Research Applications
Environmental Impact and Toxicity
Chlorophenols, closely related to the chlorophenyl component, have been evaluated for their environmental impact and moderate toxic effects to both mammalian and aquatic life. The toxicity of chlorinated hydrocarbons and related compounds like chlorophenols is well-documented, with studies indicating that these substances can be hazardous due to their persistence and bioaccumulation potential, as well as their ability to act as precursors to more toxic substances such as dioxins in chemical and thermal processes (Krijgsheld & Gen, 1986); (Kimbrough, 1972).
Degradation Mechanisms
Research on the degradation of chlorinated phenols by zero valent iron and bimetal systems highlights potential pathways for mitigating the environmental impact of these compounds. Such studies suggest that advanced degradation techniques could be applied to similar chlorinated organic compounds, potentially including (2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride, to reduce their persistence and toxicity in the environment (Gunawardana, Singhal, & Swedlund, 2011).
properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16;/h3-10,15H,2,17H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAULLTUZVWGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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